

# AV-5080: A Technical Overview of Target Binding and Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AV-5080** is a potent, orally active inhibitor of influenza neuraminidase, a key enzyme in the life cycle of influenza A and B viruses.[1][2] By blocking the action of neuraminidase, **AV-5080** prevents the release of newly formed virus particles from infected cells, thereby halting the spread of infection.[1] This document provides an in-depth technical guide on the target binding and enzyme kinetics of **AV-5080**, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

## **Target Binding and Selectivity**

The primary target of **AV-5080** is the neuraminidase (NA) enzyme of influenza viruses.[1][2] Molecular docking studies suggest that **AV-5080** binds to the active site of the neuraminidase enzyme. The binding mode of **AV-5080** is reported to be similar to that of other neuraminidase inhibitors like zanamivir, but dissimilar to oseltamivir, which may be attributed to the presence of a guanidine moiety in **AV-5080** that allows for compensatory binding effects. This interaction is crucial for its potent inhibitory activity against a wide range of influenza strains, including those resistant to other neuraminidase inhibitors like oseltamivir.

Currently, there is limited publicly available data on the broader off-target binding profile and selectivity of **AV-5080** against other host or viral proteins.



## **Enzyme Kinetics and Inhibitory Potency**

**AV-5080** has demonstrated picomolar to low nanomolar inhibitory activity against neuraminidase from various influenza A and B strains. While specific enzyme kinetic parameters such as  $K_i$ ,  $K_m$ , and  $V_{max}$  for **AV-5080** are not extensively reported in the public domain, its potent inhibitory concentration (IC<sub>50</sub>) values highlight its efficacy.

### **Table 1: In Vitro Neuraminidase Inhibition**

The following table summarizes the 50% inhibitory concentration (IC<sub>50</sub>) values of **AV-5080** against the neuraminidase enzyme from various influenza virus strains, with comparisons to oseltamivir and zanamivir where available.

| Virus Strain                                  | AV-5080 IC50<br>(nM) | Oseltamivir<br>Carboxylate<br>IC₅₀ (nM) | Zanamivir IC₅o<br>(nM) | Reference |
|-----------------------------------------------|----------------------|-----------------------------------------|------------------------|-----------|
| A/Duck/Minnesot<br>a/1525/1981<br>(H5N1)      | 0.03                 | Not Reported                            | Not Reported           |           |
| A/Perth/265/200<br>9 (H1N1) (wild-<br>type)   | 0.07                 | Not Reported                            | Not Reported           | _         |
| A/Perth/261/200<br>9 (H1N1) (H275Y<br>mutant) | Not Reported         | Not Reported                            | Not Reported           | -         |
| A/Perth/16/2009<br>(H3N2)                     | Not Reported         | Not Reported                            | Not Reported           | -         |
| B/Brisbane/60/20<br>08                        | Not Reported         | Not Reported                            | Not Reported           | -         |

Note: The table will be populated with more data as it becomes publicly available.

## **Table 2: Antiviral Activity in Cell Culture**



The 50% effective concentration (EC<sub>50</sub>) and 50% cytotoxic concentration (CC<sub>50</sub>) of **AV-5080** in Madin-Darby Canine Kidney (MDCK) cells provide insights into its cellular antiviral potency and safety margin.

| Virus Strain                       | AV-5080<br>EC50 (nM)               | Oseltamivir<br>Carboxylate<br>EC50 (nM) | Zanamivir<br>EC50 (nM) | AV-5080<br>CC5ο (μΜ) | Reference |
|------------------------------------|------------------------------------|-----------------------------------------|------------------------|----------------------|-----------|
| A/California/0<br>7/2009<br>(H1N1) | 0.71 ± 0.24<br>(EC <sub>90</sub> ) | 28-fold higher<br>than AV-5080          | Not Reported           | >100                 |           |

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of **AV-5080**.

## **Neuraminidase Inhibition Assay (Fluorescence-Based)**

This protocol is based on the widely used method employing the fluorogenic substrate 2'-(4-Methylumbelliferyl)- $\alpha$ -D-N-acetylneuraminic acid (MUNANA).

#### Materials:

- AV-5080 and other neuraminidase inhibitors
- Influenza virus stock (e.g., allantoic fluid from infected eggs)
- MUNANA substrate (Sigma-Aldrich)
- Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl<sub>2</sub>, pH 6.5
- Stop Solution: 0.14 M NaOH in 83% ethanol
- 96-well black microplates
- Fluorometer (excitation: ~360 nm, emission: ~450 nm)



#### Procedure:

- Prepare serial dilutions of AV-5080 and control inhibitors in the assay buffer.
- In a 96-well plate, add 50 μL of the diluted inhibitor to the respective wells. For the noinhibitor control, add 50 μL of assay buffer.
- Add 50 μL of diluted influenza virus to each well. The virus should be diluted in assay buffer to a concentration that gives a linear rate of substrate cleavage over the incubation period.
- Incubate the plate at 37°C for 30 minutes.
- Initiate the enzymatic reaction by adding 50 μL of 100 μM MUNANA solution to each well.
- Incubate the plate at 37°C for 60 minutes, protected from light.
- Terminate the reaction by adding 100 μL of the stop solution.
- Measure the fluorescence using a fluorometer.
- The IC<sub>50</sub> value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## **Antiviral Activity Assay (Cell-Based)**

This protocol determines the efficacy of **AV-5080** in inhibiting viral replication in a cell culture model.

#### Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Influenza virus stock
- AV-5080
- Cell viability assay reagent (e.g., Neutral Red)



• 96-well cell culture plates

#### Procedure:

- Seed MDCK cells in a 96-well plate and grow to confluency.
- Wash the cells with phosphate-buffered saline (PBS).
- Prepare serial dilutions of AV-5080 in serum-free cell culture medium containing trypsin (to facilitate viral entry).
- Pre-incubate the cells with the diluted **AV-5080** for 1 hour at 37°C.
- Infect the cells with a known titer of influenza virus (a multiplicity of infection of ~0.01 is common).
- Incubate the plate at 37°C in a CO<sub>2</sub> incubator for 48-72 hours, or until cytopathic effect
  (CPE) is observed in the virus control wells.
- Assess cell viability using a suitable method, such as the Neutral Red uptake assay.
- The EC<sub>50</sub> value is determined by plotting the percentage of cell protection against the logarithm of the drug concentration.

## **Visualizations**

#### **Mechanism of Action of Neuraminidase Inhibitors**

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory effect of **AV-5080**.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AV-5080: A Technical Overview of Target Binding and Enzyme Kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11034536#av-5080-target-binding-and-enzyme-kinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com